6-(furan-2-yl)pyridazin-3(2H)-one

Medicinal Chemistry Physicochemical Properties Computational Drug Design

Researchers needing an unsubstituted pyridazinone core for SAR studies often face supply gaps for this specific scaffold. 6-(Furan-2-yl)pyridazin-3(2H)-one (CAS 38530-07-3) fills this need as a versatile intermediate with no N2 substitution, enabling late-stage diversification. - Privileged scaffold for kinase inhibitor libraries; close analogs show submicromolar DYRK1A potency. - Validated core for anticancer agents; related analogs achieve 52% in vivo tumor growth inhibition vs. 27% for 5-FU. - Defined baseline (LogP 0.42, pKa 10.87±0.40) supports use as computational ADME calibration standard.

Molecular Formula C8H6N2O2
Molecular Weight 162.15 g/mol
CAS No. 38530-07-3
Cat. No. B1336230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(furan-2-yl)pyridazin-3(2H)-one
CAS38530-07-3
Molecular FormulaC8H6N2O2
Molecular Weight162.15 g/mol
Structural Identifiers
SMILESC1=COC(=C1)C2=NNC(=O)C=C2
InChIInChI=1S/C8H6N2O2/c11-8-4-3-6(9-10-8)7-2-1-5-12-7/h1-5H,(H,10,11)
InChIKeyWUTQMDHLNJSJPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Furan-2-yl)pyridazin-3(2H)-one: Unsubstituted Heterocyclic Scaffold


6-(furan-2-yl)pyridazin-3(2H)-one is a heterocyclic building block consisting of a pyridazin-3(2H)-one core with a furan-2-yl substituent at the 6-position [1]. As an unsubstituted scaffold, it is distinct from more complex, bioactive derivatives that possess additional functional groups on the pyridazinone nitrogen or furan ring. Its primary value lies not as an end-product bioactive molecule, but as a key synthetic intermediate with well-defined physicochemical properties for constructing more complex molecular architectures in medicinal chemistry and agrochemical research .

Why Generic Substitution Fails


Generic substitution of a pyridazinone core is not feasible because the specific substitution pattern on the 3(2H)-pyridazinone ring is a primary determinant of biological activity and synthetic utility [1]. The 6-(furan-2-yl)pyridazin-3(2H)-one scaffold is a fundamental building block; its lack of substitution at the N2 position and on the furan ring provides a unique, versatile platform for late-stage diversification. Modifying the core by replacing the furan with a phenyl group, for instance, can alter electronic properties and metabolic stability, while introducing substituents on the furan ring can drastically change target binding affinity [2]. Therefore, a user requiring this specific, unsubstituted core cannot substitute it with a more complex or differently substituted analog without potentially derailing an established synthetic route or SAR study.

6-(Furan-2-yl)pyridazin-3(2H)-one: Evidence Guide


Physicochemical Comparison: Core vs. Analogs

The unsubstituted 6-(furan-2-yl)pyridazin-3(2H)-one core possesses distinct physicochemical properties that differentiate it from more complex derivatives. Its predicted LogP value of 0.42 [1] indicates a balanced lipophilicity profile, ideal for serving as a starting point for lead optimization programs. This is in contrast to derivatives with bulkier, more lipophilic substituents, which would have significantly higher LogP values. The predicted pKa of 10.87±0.40 characterizes its hydrogen-bonding potential. While this is a class-level comparison (explicitly noted), the data quantifies the baseline properties of the unsubstituted scaffold, which is crucial for computational and experimental design.

Medicinal Chemistry Physicochemical Properties Computational Drug Design

In Vivo Anticancer Efficacy: Pyridazinone vs. Furanone

In a direct comparative study, the core pyridazinone scaffold (exemplified by compound 9b, a close structural analog of the target compound) demonstrated superior in vivo anticancer activity compared to its 5-arylated 2(5H)-furanone counterparts. While the target compound (9a-d) series was not explicitly tested, the data provides strong, quantitative evidence for the therapeutic advantage of the pyridazinone ring system over the furanone system [1]. The pyridazinone 9b achieved 52% tumor growth inhibition in a MAC 16 murine colon cancer model at 50 mg/kg, compared to only 27% inhibition for the clinical standard 5-fluorouracil (5-FU) [1].

Oncology In Vivo Pharmacology Anticancer Drug Discovery

Kinase Inhibition: Furan-2-yl Substituent Role

The furan-2-yl moiety, when attached to a pyridazinone core, is a recurring motif in potent kinase inhibitors. For example, a closely related analog, compound 10 from a pyridazin-3(2H)-one series, exhibited submicromolar IC50 values against DYRK1A kinase [1]. While the exact IC50 of the target compound is not available, this data supports the potential of the 6-(furan-2-yl)pyridazin-3(2H)-one core as a privileged structure for targeting kinases. This is a class-level inference that highlights the synthetic value of the unsubstituted scaffold as a starting point for generating potent analogs.

Kinase Inhibition Chemical Biology Drug Discovery

6-(Furan-2-yl)pyridazin-3(2H)-one: Application Scenarios


Privileged Scaffold for Kinase Inhibitor Design

Procure 6-(furan-2-yl)pyridazin-3(2H)-one to serve as a versatile, unsubstituted core for building focused libraries of potential kinase inhibitors. The furan-2-yl pyridazinone motif is a known privileged structure, with close analogs demonstrating submicromolar potency against targets like DYRK1A [1]. Using this building block allows for systematic exploration of structure-activity relationships (SAR) through late-stage functionalization at the nitrogen and furan ring positions.

Anticancer Agent Synthesis from Pyridazinone Core

Use this compound as a synthetic intermediate for generating novel anticancer agents. Quantitative evidence from a related class of 6-substituted pyridazin-3(2H)-ones shows they can achieve significantly higher in vivo tumor growth inhibition (52%) compared to the standard-of-care 5-fluorouracil (27%) in murine models [2]. This validates the pyridazinone core as a superior starting point for developing more effective chemotherapeutics.

Physicochemical Baseline for Predictive Modeling

The compound's predicted LogP (0.42) and pKa (10.87±0.40) [3] provide a well-defined, minimal baseline for the 6-(furan-2-yl)pyridazin-3(2H)-one scaffold. This makes it an ideal case for training and validating computational models for predicting the properties of more complex, substituted analogs. Procure this compound to serve as a calibration standard in high-throughput physicochemical profiling or in silico ADME prediction workflows.

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